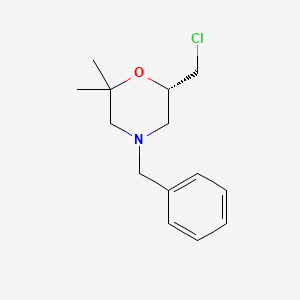
(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine is a chiral morpholine derivative characterized by the presence of a benzyl group at the 4-position, a chloromethyl group at the 6-position, and two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine typically involves the chloromethylation of a suitable precursor. One common method is the reaction of a benzyl-substituted morpholine with chloromethylating agents such as chloromethyl methyl ether or chlorosulfonic acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, environmentally friendly catalysts and solvents are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, while reduction can yield the corresponding benzyl alcohol.
Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding hydroxymethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium cyanide, or amines can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for the oxidation of the benzyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the benzyl group.
Major Products Formed
Substitution: Various substituted morpholine derivatives.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Scientific Research Applications
(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Lacks the chloromethyl and dimethyl groups, resulting in different reactivity and applications.
6-Chloromethylmorpholine: Lacks the benzyl and dimethyl groups, leading to distinct chemical properties.
2,2-Dimethylmorpholine:
Uniqueness
(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine is unique due to the combination of its functional groups, which confer specific reactivity and versatility in various chemical transformations. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C14H20ClNO |
|---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
(6S)-4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine |
InChI |
InChI=1S/C14H20ClNO/c1-14(2)11-16(10-13(8-15)17-14)9-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m1/s1 |
InChI Key |
DMLFMRGOSPSXGI-CYBMUJFWSA-N |
Isomeric SMILES |
CC1(CN(C[C@H](O1)CCl)CC2=CC=CC=C2)C |
Canonical SMILES |
CC1(CN(CC(O1)CCl)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13020047.png)
![6,10-Dioxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13020052.png)
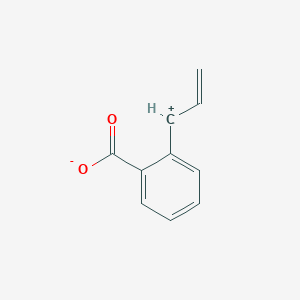
![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13020065.png)
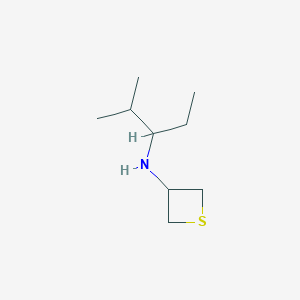
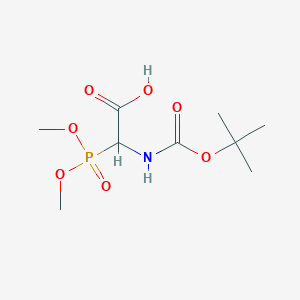
![6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13020081.png)
![N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13020091.png)

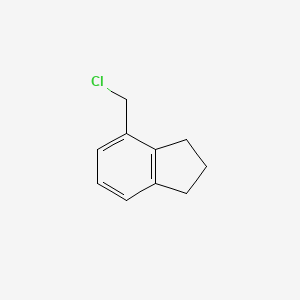
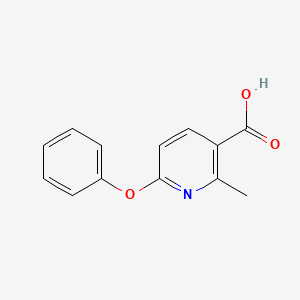
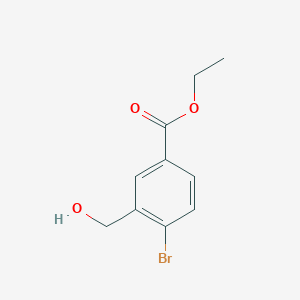
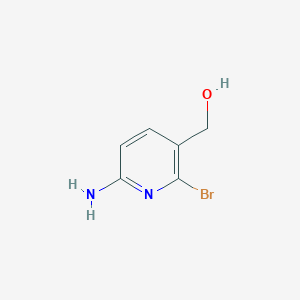
![tert-Butyl 9,9-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13020128.png)
